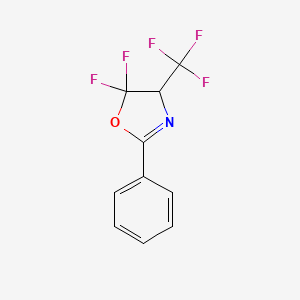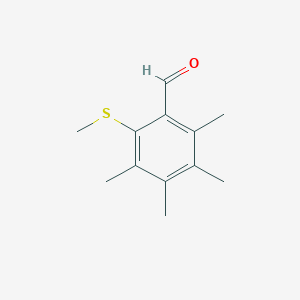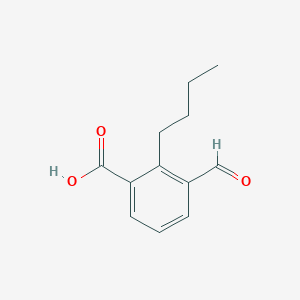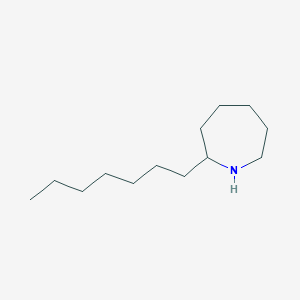
1H-Azepine, 2-heptylhexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepine, 2-heptylhexahydro- is a seven-membered heterocyclic compound containing a nitrogen atom. Azepines are known for their non-planar chair and boat conformations due to instability in the planar form . This compound is part of the broader class of azepines, which have significant applications in various fields due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Azepine, 2-heptylhexahydro- typically involves the insertion of a stabilized singlet nitrene into a benzene ring through a concerted cycloaddition reaction . Industrial production methods often utilize one-pot synthesis procedures, which involve the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Analyse Chemischer Reaktionen
1H-Azepine, 2-heptylhexahydro- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepinones, while reduction can produce azepanes .
Wissenschaftliche Forschungsanwendungen
1H-Azepine, 2-heptylhexahydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, particularly in the development of pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Azepine, 2-heptylhexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways involved vary based on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
1H-Azepine, 2-heptylhexahydro- can be compared with other similar compounds such as:
Azepane: A saturated analog of azepine, lacking the double bonds.
Azepinone: Contains a carbonyl group, making it more reactive in certain chemical reactions.
Benzazepine: Contains a fused benzene ring, which alters its chemical properties and applications.
The uniqueness of 1H-Azepine, 2-heptylhexahydro- lies in its specific heptyl substitution, which can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
89656-49-5 |
|---|---|
Molekularformel |
C13H27N |
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
2-heptylazepane |
InChI |
InChI=1S/C13H27N/c1-2-3-4-5-7-10-13-11-8-6-9-12-14-13/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
SIJCJSWEFVOBQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


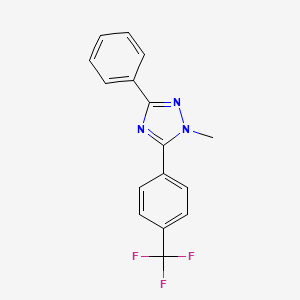
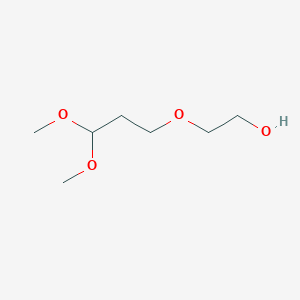
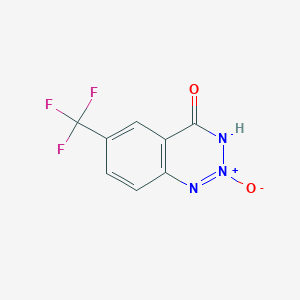
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
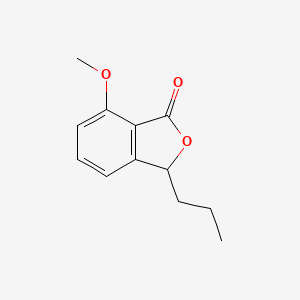
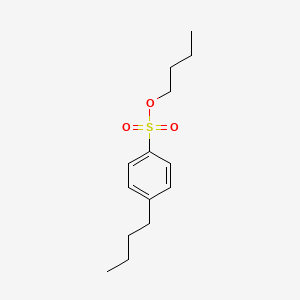
![1-{[2,2-Dichloro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14399091.png)
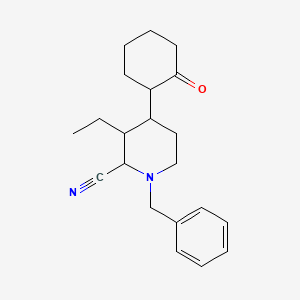
![10-[3-(4-Methylpiperazin-1-YL)propyl]-10H-phenothiazin-1-OL](/img/structure/B14399099.png)
